

# Spectroscopic and Structural Analysis of Kelletinin I: A Technical Overview

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Compound of Interest		
Compound Name:	Kelletinin I	
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Disclaimer: Despite extensive literature searches, the complete raw spectroscopic data (NMR and mass spectrometry) for the intact **Kelletinin I** molecule, as originally published in a brief 1983 communication, is not publicly available. This guide, therefore, presents the available spectroscopic data for its constituent molecules, erythritol and a representative phydroxybenzoic acid ester, to provide a foundational understanding of its spectral characteristics. The experimental protocols described are general best practices in the field of natural product characterization.

#### Introduction

**Kelletinin I** is a naturally occurring polyketide first isolated from the marine mollusk Kelletia kelletii.[1] Its structure was identified as erythrityl tetrakis(p-hydroxybenzoate), a tetraester of erythritol and p-hydroxybenzoic acid. Possessing antibacterial properties, **Kelletinin I** has garnered interest within the scientific community for its potential therapeutic applications. This document provides a summary of the available spectroscopic data for its core components and outlines the general experimental procedures for acquiring such data.

#### **Chemical Structure**

Systematic Name: [(2S,3R)-2,3,4-tris[(4-hydroxybenzoyl)oxy]butyl] 4-hydroxybenzoate

Molecular Formula: C32H26O12 Molecular Weight: 602.55 g/mol



# **Spectroscopic Data**

Due to the unavailability of the complete NMR and mass spectrometry data for **Kelletinin I**, this section provides the spectral data for its fundamental building blocks: erythritol and ethyl phydroxybenzoate, which serves as a proxy for the p-hydroxybenzoyl ester moiety.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Erythritol and Ethyl p-hydroxybenzoate

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
Erythritol	3.65	dd	7.0, 4.5	H-2, H-3	D₂O
3.55	m	H-1a, H-4a	D <sub>2</sub> O		
3.45	m	H-1b, H-4b	D <sub>2</sub> O		
Ethyl p- hydroxybenz oate	7.89	d	8.8	H-2, H-6 (aromatic)	CDCl <sub>3</sub>
6.85	d	8.8	H-3, H-5 (aromatic)	CDCl₃	
4.34	q	7.1	-OCH2CH₃	CDCl₃	-
1.37	t	7.1	-OCH₂CH₃	CDCl₃	-

Table 2: 13C NMR Spectroscopic Data for Ethyl p-hydroxybenzoate



Compound	Chemical Shift (δ) ppm	Assignment	Solvent
Ethyl p- hydroxybenzoate	166.5	C=O (ester)	CDCl₃
160.0	C-4 (aromatic)	CDCl₃	
131.6	C-2, C-6 (aromatic)	CDCl₃	-
122.0	C-1 (aromatic)	CDCl₃	
115.0	C-3, C-5 (aromatic)	CDCl₃	_
60.7	-OCH₂CH₃	CDCl₃	_
14.3	-OCH₂CH₃	CDCl₃	-

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Erythritol and Ethyl p-hydroxybenzoate

Compound	lonization Mode	[M+H]+ (m/z)	[M-H] <sup>-</sup> (m/z)	Key Fragment Ions (m/z)
Erythritol	ESI	123.065	121.050	105, 91, 73, 61
Ethyl p- hydroxybenzoate	ESI	167.070	165.055	139, 121, 93

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for a natural product like **Kelletinin I**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, MeOD-d<sub>4</sub>) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.



- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- 2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish protonproton and proton-carbon correlations.

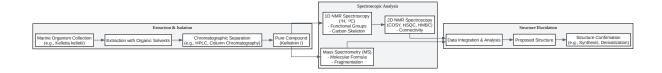
#### **Mass Spectrometry (MS)**

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization method.
- Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
- Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like **Kelletinin I**. It can be operated in either positive or negative ion mode.
- Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired over a specific mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
- Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry can be performed. The molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.



# Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural characterization of a novel natural product like **Kelletinin I**.



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Figure 1. A generalized workflow for natural product discovery and characterization.

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#### References

- 1. pubs.acs.org [pubs.acs.org]
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